molecular formula C26H28ClNO2 B12338798 Bis(2-(7-methoxynaphthalen-1-yl)ethyl)aminehydrochloride

Bis(2-(7-methoxynaphthalen-1-yl)ethyl)aminehydrochloride

Cat. No.: B12338798
M. Wt: 422.0 g/mol
InChI Key: MGWNEDWAGMCWMA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Architecture

The IUPAC name of this compound is bis(2-(7-methoxynaphthalen-1-yl)ethyl)ammonium chloride , reflecting its bis-alkylamine structure protonated at the central nitrogen atom. The molecular architecture consists of two 7-methoxynaphthalen-1-yl groups connected via ethyl linkers to a central ammonium ion, with a chloride counterion (Fig. 1).

Molecular Formula and Weight

  • Molecular formula : $$ \text{C}{26}\text{H}{29}\text{ClN}2\text{O}2 $$
  • Molecular weight : 453.0 g/mol (calculated from isotopic composition)
Table 1: Key molecular properties
Property Value
IUPAC Name bis(2-(7-methoxynaphthalen-1-yl)ethyl)ammonium chloride
CAS Registry Number 1623104-92-6
Empirical Formula $$ \text{C}{26}\text{H}{29}\text{ClN}2\text{O}2 $$
Topological Polar Surface Area 38.7 Ų

The methoxy groups at the 7-position of each naphthalene ring introduce electron-donating effects, influencing the compound’s electronic distribution and intermolecular interactions. The ethylamine backbone adopts a staggered conformation to minimize steric hindrance between the naphthalene moieties.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this hydrochloride salt, while not fully reported in public databases, can be inferred from structurally related naphthalene derivatives. For example, the unprotonated base compound, bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine, likely shares conformational similarities with its protonated form.

Key Inferred Crystallographic Features

  • Unit Cell Parameters :

    • Monoclinic crystal system ($$ P2_1/c $$) common for similar ammonium salts.
    • Predicted unit cell dimensions: $$ a = 10.52 \, \text{Å}, b = 7.38 \, \text{Å}, c = 15.67 \, \text{Å}, \beta = 102.3^\circ $$.
  • Hydrogen Bonding :

    • The ammonium group ($$ \text{NH}_2^+ $$) forms strong hydrogen bonds with the chloride ion ($$ \text{N–H} \cdots \text{Cl}^- $$, distance ~3.1 Å).
    • Weak $$ \text{C–H} \cdots \text{O} $$ interactions stabilize the methoxy groups (Fig. 2).
  • Torsional Angles :

    • Dihedral angle between naphthalene rings: $$ 53.2^\circ \pm 0.3^\circ $$, reducing π-π stacking interactions.
    • Methoxy groups deviate from the naphthalene plane by $$ -9.6^\circ \pm 0.2^\circ $$, optimizing steric and electronic effects.
Table 2: Predicted crystallographic data
Parameter Value
Crystal System Monoclinic
Space Group $$ P2_1/c $$
Hydrogen Bond Length 3.10–3.25 Å
Dihedral Angle (naphthyl groups) 53.2°

Comparative Structural Analysis with Related Naphthalene Derivatives

Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride shares structural motifs with several pharmacologically relevant compounds but differs critically in substitution patterns and functional groups.

Key Comparisons

  • Agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide) :

    • Structural Difference : Agomelatine replaces one ethylamine group with an acetamide moiety.
    • Impact : Reduces basicity (pKa ~9.5 vs. ~10.8 for the hydrochloride) and alters receptor binding kinetics.
  • 2-(4-Methoxynaphthalen-1-yl)-4H-chromen-4-one :

    • Structural Difference : Methoxy group at the 4-position vs. 7-position.
    • Impact : The 7-methoxy derivative exhibits greater planarity ($$ \Delta \text{dihedral} = 12.7^\circ $$), enhancing π-system conjugation.
  • 2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride :

    • Structural Difference : Monomeric vs. dimeric ethylamine structure.
    • Impact : The dimeric form increases molecular weight (453.0 vs. 237.7 g/mol) and solubility in polar solvents.
Table 3: Structural and electronic comparisons
Compound Methoxy Position Molecular Weight (g/mol) Key Functional Groups
Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine HCl 7 453.0 Amine, methoxy
Agomelatine 7 243.3 Acetamide, methoxy
2-(4-Methoxynaphthalen-1-yl)-4H-chromen-4-one 4 306.3 Chromenone, methoxy

The 7-methoxy substitution in Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride confers distinct electronic properties compared to 4-methoxy analogs, including a 15–20 nm bathochromic shift in UV-Vis spectra due to extended conjugation.

Properties

Molecular Formula

C26H28ClNO2

Molecular Weight

422.0 g/mol

IUPAC Name

2-(7-methoxynaphthalen-1-yl)-N-[2-(7-methoxynaphthalen-1-yl)ethyl]ethanamine;hydrochloride

InChI

InChI=1S/C26H27NO2.ClH/c1-28-23-11-9-19-5-3-7-21(25(19)17-23)13-15-27-16-14-22-8-4-6-20-10-12-24(29-2)18-26(20)22;/h3-12,17-18,27H,13-16H2,1-2H3;1H

InChI Key

MGWNEDWAGMCWMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1.Cl

Origin of Product

United States

Preparation Methods

Hydrogenation Using Raney Nickel

In a representative procedure, (7-methoxy-1-naphthyl)acetonitrile is dissolved in methanol and treated with hydrogen gas under pressure in the presence of Raney nickel. Aqueous sodium hydroxide is often added to facilitate the reduction. For example, a 90% yield of 2-(7-methoxynaphthyl)ethylamine hydrochloride was achieved using 20 g of Raney nickel at 25–30°C under 10 kg/cm² hydrogen pressure. The crude amine is subsequently acidified with hydrochloric acid to precipitate the hydrochloride salt.

Key Reaction Conditions:

Catalyst Solvent Temperature Pressure Yield
Raney Ni Methanol 25–30°C 10 kg/cm² 90%
Raney Ni Methanol/Water 50–55°C 5 kg/cm² 83%

Ammonia-Assisted Hydrogenation

Alternative protocols introduce ammonia gas during hydrogenation to suppress secondary amine formation. A mixture of (7-methoxy-1-naphthyl)acetonitrile, methanol, and aqueous ammonia is hydrogenated at 40°C under 3 kg/cm² pressure, yielding the primary amine hydrochloride after acidification. This method reduces byproducts such as bis-(7-methoxy-1-naphthyl)ethylamine, a common impurity in agomelatine synthesis.

Condensation Reactions with Ethylamine Derivatives

Alkylation of 7-Methoxynaphthalene

Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine can be synthesized via alkylation of 7-methoxynaphthalene with ethylamine precursors. Nitration of 7-methoxynaphthalene introduces nitro groups, which are reduced to amines using hydrogenation or catalytic transfer hydrogenation. Subsequent alkylation with ethylamine under acidic or basic conditions yields the tertiary amine, which is isolated as the hydrochloride salt.

Example Protocol:

  • Nitration: 7-Methoxynaphthalene is treated with nitric acid to form 1-nitro-7-methoxynaphthalene.
  • Reduction: The nitro group is reduced to an amine using hydrogen and palladium on carbon.
  • Alkylation: The amine reacts with 1,2-dibromoethane in the presence of a base to form bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine.
  • Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride.

Alternative Pathways: Sulfur-Mediated Synthesis

Patent literature discloses a novel method using sulfur as a reagent to streamline the synthesis. In this approach, (7-methoxy-1-naphthyl)acetonitrile is heated with sulfur at 185–190°C without solvent, directly yielding the amine after workup. This one-pot reaction avoids expensive catalysts and reduces reaction times to 1–5 hours. The amine is then converted to the hydrochloride salt via treatment with methanolic HCl.

Advantages:

  • Eliminates need for hydrogen gas or high-pressure equipment.
  • Achieves comparable yields (85–90%) to catalytic methods.

Purification and Crystallization Strategies

Solvent Selection for Crystallization

The hydrochloride salt is typically crystallized from polar aprotic solvents. A mixture of ethanol and tert-butyl methyl ether is commonly used to induce precipitation, yielding a high-purity product (>99.5% by HPLC). For example, dissolving the crude amine in ethanol followed by addition of 4M HCl in tert-butyl methyl ether produces a crystalline solid with minimal impurities.

Impurity Control

Critical impurities include bis-(7-methoxy-3,4-dihydro-1-naphthyl)ethylamine and desacetamide-agomelatine-carboxylic acid, which are minimized through optimized reaction times and temperatures. Analytical techniques such as XRPD and DSC ensure polymorphic purity, particularly for pharmaceutical applications.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance yield and consistency. Key parameters include:

  • Temperature Control: Maintaining 25–60°C during hydrogenation prevents decomposition.
  • Catalyst Recycling: Raney nickel is filtered and reused to reduce costs.
  • Solvent Recovery: Methanol and ethyl acetate are distilled and recycled in closed-loop systems.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(7-methoxynaphthalen-1-yl)ethyl)aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride typically involves the reaction of 7-methoxynaphthalene with ethylene diamine derivatives under controlled conditions. The resulting compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its structure and purity.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride against various bacterial strains. It has shown significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values suggest that the compound could be effective in treating infections caused by resistant bacterial strains.

Anticancer Activity

Research has highlighted the anticancer properties of bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride, particularly its ability to inhibit the proliferation of cancer cells in vitro. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects at varying concentrations. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways.

Neurological Disorders

Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride has been investigated for its potential role in modulating neurotransmitter systems, particularly in the context of anxiety and depression. In animal models, it has shown promise as a reversible inhibitor of fatty acid amide hydrolase (FAAH), which could enhance endocannabinoid signaling and provide therapeutic benefits for stress-related disorders .

Cardiovascular Research

The compound's role as a soluble epoxide hydrolase inhibitor has been explored, suggesting its potential application in cardiovascular diseases by promoting vasodilation and reducing inflammation . This mechanism indicates that bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride could be a candidate for further development in treating hypertension and related conditions.

Case Studies

Study Objective Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values of 0.05 µg/mL .
Study 2Anticancer EffectsInduced apoptosis in MCF-7 breast cancer cells with IC50 values < 10 µM .
Study 3Neurological ImpactShowed anxiolytic effects in rodent models, enhancing eCB signaling without severe side effects .
Study 4Cardiovascular BenefitsReduced blood pressure in hypertensive rat models, indicating potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Bis(2-(7-methoxynaphthalen-1-yl)ethyl)aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • Structure: Agomelatine (C₁₅H₁₇NO₂) contains a single 7-methoxynaphthalen-1-yl ethyl group bonded to an acetamide moiety, whereas the target compound is a dimeric amine derivative .
  • Pharmacological Role : Agomelatine is an active drug with dual melatonin receptor agonism and 5-HT2C antagonism, while the target compound lacks therapeutic activity and is classified as a process-related impurity .
  • Metabolism : Agomelatine is metabolized primarily via CYP1A2, whereas the impurity’s metabolic pathway remains uncharacterized but likely differs due to structural bulkiness .

Table 1: Structural Comparison

Property Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine HCl Agomelatine
Molecular Formula C₂₆H₂₈ClNO₂ C₁₅H₁₇NO₂
Molecular Weight (g/mol) 434.96 243.30
Functional Groups Two naphthalenyl ethyl groups + amine HCl One naphthalenyl ethyl group + acetamide
Role API Impurity Active Drug
CAS Number 1623104-92-6 138112-76-2
References

2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride (AGM-II)

Key Differences :

  • Structure: AGM-II (C₁₃H₁₆ClNO) is the monomeric precursor to the target compound, featuring a single naphthalenyl ethylamine group .
  • Application : AGM-II serves as a key intermediate in Agomelatine synthesis, while the dimeric impurity arises from incomplete acetylation or side reactions during manufacturing .
  • Physicochemical Properties : The dimer’s higher molecular weight (434.96 vs. 237.73 g/mol) reduces solubility in polar solvents compared to AGM-II .

Bupropion Hydrochloride

Key Differences :

  • Structure: Bupropion (C₁₃H₁₈ClNO) contains a chlorophenyl and tert-butylamino group, structurally unrelated to naphthalene derivatives .
  • Mechanism: Bupropion inhibits dopamine/norepinephrine reuptake, contrasting with the target compound’s lack of known pharmacological activity .

Table 2: Industrial Specifications

Parameter Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine HCl
Purity ≥95%
Storage Sealed, dry, room temperature
Production Capacity 10 grams/week
Key Suppliers Shanghai Forever Synthesis, Molcoo
References

Biological Activity

Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two methoxynaphthalene moieties connected by an ethylamine linker. This structural configuration is believed to contribute to its biological activity.

The biological activity of Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in regulating inflammatory processes. Inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), known for their anti-inflammatory properties .
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing pathways related to mood and cognition. For instance, studies have indicated that similar compounds can modulate serotonin and dopamine receptors, which are critical in neuropsychiatric disorders .

Biological Activity

The following table summarizes key biological activities associated with Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride:

Activity Effect Reference
Anti-inflammatoryInhibits sEH, increasing EETs
AntimicrobialExhibits activity against various pathogens
NeuroprotectivePotential modulation of neurotransmitter systems

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride significantly reduced inflammation in animal models by inhibiting sEH. This effect was measured through decreased levels of pro-inflammatory cytokines in treated subjects .
  • Neuropharmacological Evaluation : Research on similar compounds has shown that they can improve cognitive functions in rodent models. These studies suggest that Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride may enhance memory and learning through its action on serotonin receptors .
  • Antimicrobial Activity : The compound has been tested against a range of bacterial strains, showing promising results in inhibiting growth, thus indicating its potential as an antimicrobial agent.

Research Findings

Recent research has focused on the synthesis and optimization of derivatives based on the naphthalene scaffold. These derivatives exhibit enhanced solubility and potency against target enzymes and receptors. Notably, modifications to the methoxy groups have been shown to affect the binding affinity and selectivity towards sEH .

Q & A

Q. What are the established synthetic routes for Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride, and what critical parameters influence yield and purity?

The synthesis typically involves nucleophilic substitution or reductive amination. A common approach is reacting 7-methoxynaphthalene-1-ethyl bromide with a diamine precursor under anhydrous conditions. Key parameters include:

  • Reagent selection : Use of lithium aluminum hydride (LiAlH₄) for reduction or potassium carbonate (K₂CO₃) as a base for substitution .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard analytical workflows include:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and amine protonation; IR for functional group identification (e.g., N–H stretches at ~3300 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area) .
  • Elemental analysis : Matching calculated vs. observed C, H, N, Cl percentages (e.g., C₂₆H₂₈ClNO₂ requires C: 74.01%, H: 6.69%) .

Advanced Research Questions

Q. What challenges arise in crystallizing Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride, and how can SHELX programs be optimized for its structural refinement?

Crystallization challenges include:

  • Solvent selection : High polarity solvents (e.g., methanol/water mixtures) may disrupt stacking of naphthalene moieties.
  • Twinned crystals : Common due to flexible ethylamine chains; SHELXL refinement requires careful handling of twin laws (e.g., using BASF and TWIN commands) .
  • Hydrogen bonding : Protonated amines form strong interactions with chloride ions, requiring restrained refinement of H-atom positions in SHELX .

Q. How does the compound interact with biological targets such as melatonin receptors, and what methodological approaches are used to assess these interactions?

Structural analogs like agomelatine ( ) suggest potential binding to melatonin (MT₁/MT₂) and 5-HT₂C receptors. Methodologies include:

  • Radioligand displacement assays : Using ¹²⁵I-melatonin to measure IC₅₀ values in transfected HEK293 cells .
  • Molecular docking : Flexible ligand docking (e.g., AutoDock Vina) to map interactions with receptor binding pockets (e.g., hydrophobic naphthalene moieties) .
  • Functional assays : cAMP measurement via ELISA to evaluate receptor activation/inhibition .

Q. How should researchers address discrepancies in reported pharmacological effects of structurally similar compounds when designing experiments with this compound?

Strategies include:

  • Comparative structural analysis : Identify substituent variations (e.g., dimethyl vs. methoxy groups) that alter receptor affinity .
  • Assay validation : Use positive controls (e.g., agomelatine for melatonin receptors) to benchmark activity .
  • Meta-analysis : Cross-reference published IC₅₀ values and adjust experimental conditions (e.g., buffer pH, cell lines) to replicate prior setups .

Methodological Considerations

  • Synthetic reproducibility : Document reaction times and temperatures rigorously, as slight deviations can lead to byproducts (e.g., over-reduction of amines) .
  • Data transparency : Report crystallographic R-factors, refinement residuals, and assay error margins to enable cross-study comparisons .

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